

"4-Methoxy-1H-indazole-6-carboxylic acid" molecular weight and formula

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Compound of Interest

Compound Name:	4-Methoxy-1H-indazole-6-carboxylic acid
Cat. No.:	B3086882

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An In-Depth Technical Guide to **4-Methoxy-1H-indazole-6-carboxylic acid**

Executive Summary

This technical guide provides a comprehensive overview of **4-Methoxy-1H-indazole-6-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, including molecular formula and weight, and presents its chemical structure. Furthermore, it explores its pivotal role as a molecular building block, discussing relevant synthetic pathways and its applications in the development of targeted therapeutics. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who are engaged in the design and synthesis of novel bioactive molecules.

Introduction to the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.^[1] Compounds containing this moiety exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.^[1] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and a common structural motif in many clinically approved drugs, such as the anti-cancer agent Pazopanib and the anti-inflammatory drug Benzydamine.^[1] The strategic functionalization of the indazole core allows for the fine-tuning of a compound's

physicochemical and pharmacokinetic properties, making it a versatile template for drug design.

4-Methoxy-1H-indazole-6-carboxylic acid is a specific derivative that combines the indazole core with two key functional groups: a methoxy group and a carboxylic acid. The methoxy group can enhance properties like solubility and bioavailability, while the carboxylic acid moiety is a crucial functionality in many active pharmaceutical ingredients, often involved in critical binding interactions with biological targets.[\[2\]](#)[\[3\]](#)

Physicochemical Properties

The fundamental molecular properties of **4-Methoxy-1H-indazole-6-carboxylic acid** are essential for any research and development endeavor. These identifiers are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O ₃	[4]
Molecular Weight	192.17 g/mol	[4] [5] [6]
CAS Number	1167055-67-5	[4]
Canonical SMILES	COc1=CC2=C(C=C1C(=O)O)N=N2	N/A
Appearance	Typically an off-white or tan solid	[2] [5]

Chemical Structure and Isomerism

The precise arrangement of atoms and functional groups dictates the molecule's reactivity and its ability to interact with biological targets. The structure of **4-Methoxy-1H-indazole-6-carboxylic acid** is presented below. It is important to distinguish it from its isomers, such as 6-Methoxy-1H-indazole-3-carboxylic acid, which shares the same molecular formula and weight but differs in the substitution pattern on the indazole ring.[\[5\]](#)

Caption: 2D structure of **4-Methoxy-1H-indazole-6-carboxylic acid**.

Synthesis and Characterization

Synthetic Strategy

Indazole derivatives can be synthesized through various routes, often involving cyclization reactions.^{[1][7]} A common and practical approach to obtaining **4-Methoxy-1H-indazole-6-carboxylic acid** involves the synthesis of its corresponding methyl ester followed by a straightforward hydrolysis step. The methyl ester, **4-Methoxy-1H-indazole-6-carboxylic acid methyl ester** (CAS 885521-13-1), serves as a stable and readily purifiable intermediate.^{[8][9]}

The hydrolysis of the ester to the carboxylic acid is a fundamental and high-yielding reaction in organic chemistry. This transformation is typically achieved under basic conditions, for instance, by using sodium hydroxide (NaOH) in a solvent like methanol, followed by acidification to protonate the carboxylate salt.^[10]

Experimental Protocol: Hydrolysis of Methyl Ester

This protocol describes a representative procedure for the synthesis of the title compound from its methyl ester precursor.

Objective: To convert **4-Methoxy-1H-indazole-6-carboxylic acid** methyl ester to **4-Methoxy-1H-indazole-6-carboxylic acid**.

Materials:

- **4-Methoxy-1H-indazole-6-carboxylic acid** methyl ester
- Methanol (MeOH)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Hydrochloric Acid (HCl), 1M solution
- Round-bottom flask, magnetic stirrer, condenser

Procedure:

- Dissolution: Dissolve the starting methyl ester (1.0 eq) in methanol inside a round-bottom flask equipped with a magnetic stir bar.
- Saponification: Add an aqueous solution of sodium hydroxide (e.g., 2-3 eq) to the flask.
- Reaction: Attach a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Work-up: After cooling to room temperature, remove the methanol under reduced pressure.
- Acidification: Dissolve the remaining residue in water and cool the solution in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution becomes acidic (pH ~2-3).
- Isolation: The carboxylic acid product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.
- Purification: Wash the collected solid with cold water to remove any inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system if necessary.
- Drying: Dry the purified product under vacuum to yield the final **4-Methoxy-1H-indazole-6-carboxylic acid**.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra will confirm the chemical structure by showing the characteristic shifts and coupling constants for the protons and carbons in the molecule.
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.[\[11\]](#)
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the indazole, and C-O stretches of the

methoxy group.

Applications in Research and Drug Development

Role as a Key Building Block

4-Methoxy-1H-indazole-6-carboxylic acid is not typically an end-product but rather a crucial intermediate or building block for the synthesis of more complex molecules with potential therapeutic value.^[5] Its bifunctional nature—a carboxylic acid for amide coupling and an N-H group on the indazole ring for substitution—makes it highly versatile.



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Caption: Workflow illustrating the use of the title compound in drug discovery.

Significance of Functional Groups in Drug Design

- Indazole Core: As previously mentioned, this is a well-established pharmacophore. It often serves as a hinge-binding motif in kinase inhibitors, a major class of anti-cancer drugs.^[10]
- Carboxylic Acid: This group is a versatile handle for chemical modification. It is frequently used to form amide bonds, which are stable and prevalent in drug molecules.^[10] The carboxylic acid itself can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a protein's active site. However, the acidic nature of this group can sometimes lead to poor membrane permeability and metabolic liabilities. In such cases, it may be replaced with a bioisostere—a different functional group with similar physical and chemical properties that can improve the drug's pharmacokinetic profile.^[12]
- Methoxy Group: The $-\text{OCH}_3$ group at the 4-position influences the electronic properties of the aromatic system and can improve metabolic stability and cell permeability. Its presence can direct molecular interactions and enhance the overall pharmacological profile of the final compound.^[2]

Conclusion

4-Methoxy-1H-indazole-6-carboxylic acid is a valuable heterocyclic compound characterized by its molecular formula $C_9H_8N_2O_3$ and a molecular weight of 192.17 g/mol .^[4] Its structure combines the pharmacologically significant indazole scaffold with strategically placed methoxy and carboxylic acid functional groups. This makes it an important and versatile building block for the synthesis of novel derivatives in drug discovery programs, particularly in the pursuit of kinase inhibitors and other targeted therapies. A thorough understanding of its properties and synthetic utility is essential for chemists and researchers aiming to leverage this scaffold for the development of next-generation therapeutics.

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